8-Bromo-1-fluorofenazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

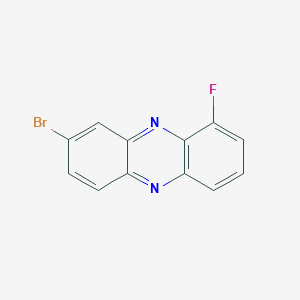

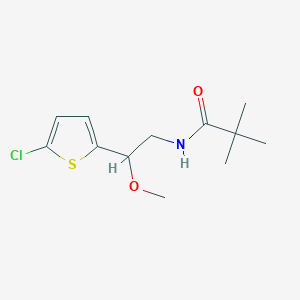

8-Bromo-1-fluorophenazine (CAS No. 2379918-33-7) is a synthetic compound that belongs to the class of phenazine compounds. It has a molecular formula of C12H6BrFN2 and an average mass of 277.092 Da .

Molecular Structure Analysis

The molecular structure of 8-Bromo-1-fluorophenazine consists of a phenazine core with a bromine atom at the 8th position and a fluorine atom at the 1st position . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

8-Bromo-1-fluorophenazine has a molecular weight of 277.096. Additional physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.Aplicaciones Científicas De Investigación

Aplicaciones Antimicrobianas

8-Bromo-1-fluorofenazina: es un derivado de la fenazina, que es conocida por su amplio espectro de actividades biológicas. Las fenazinas se han estudiado por sus propiedades antimicrobianas, que incluyen actividad contra bacterias, hongos y virus . Los sustituyentes bromo y flúor en el anillo de fenazina pueden potencialmente mejorar estas propiedades, lo que convierte a la this compound en un candidato para el desarrollo de nuevos agentes antimicrobianos.

Actividad Antitumoral

Los derivados de la fenazina han demostrado ser prometedores en la investigación antitumoral debido a su capacidad para interferir con los procesos celulares en las células cancerosas . La estructura única de la this compound puede ofrecer un enfoque novedoso para atacar vías específicas dentro de las células cancerosas, proporcionando una vía potencial para el desarrollo de nuevas terapias contra el cáncer.

Efectos Neuroprotectores

La investigación ha indicado que ciertos compuestos de fenazina exhiben efectos neuroprotectores . Estos compuestos pueden utilizarse potencialmente en el tratamiento de enfermedades neurodegenerativas. Los efectos específicos de la this compound en las células neuronales podrían conducir a avances en el tratamiento de afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson.

Propiedades Antimaláricas

Los análogos sintéticos de la fenazina se han explorado por sus propiedades antimaláricas . La modificación estructural de las fenazinas, como la adición de grupos bromo y flúor, puede mejorar su eficacia contra el parásito de la malaria. Esto hace que la this compound sea un compuesto de interés para el desarrollo de nuevos fármacos antimaláricos.

Monitoreo Ambiental

Los derivados de la fenazina se pueden utilizar como sondas fluorescentes para la detección de iones metálicos en muestras ambientales . La this compound, con su estructura electrónica modificada debido a los sustituyentes halógenos, podría servir como una sonda sensible para monitorear contaminantes, contribuyendo a la protección y seguridad ambiental.

Aplicaciones Agrícolas

La actividad insecticida de los compuestos de fenazina ha sido documentada, lo que sugiere su uso potencial en la agricultura . La this compound podría investigarse por su eficacia contra plagas agrícolas, ofreciendo una alternativa sintética a los pesticidas tradicionales.

Safety and Hazards

Mecanismo De Acción

Target of Action

Phenazine compounds are known to interact with various biological targets, including enzymes and cell membranes. They can intercalate into DNA and disrupt its structure, thereby inhibiting DNA replication .

Mode of Action

The interaction of phenazine compounds with their targets often involves the formation of covalent bonds, which can lead to the inhibition of the target’s function .

Biochemical Pathways

Phenazine compounds can affect various biochemical pathways, depending on their specific targets. For example, if a phenazine compound inhibits an enzyme involved in a particular metabolic pathway, it can disrupt that pathway and affect the cell’s metabolism .

Pharmacokinetics

The pharmacokinetics of phenazine compounds can vary widely, depending on their specific chemical properties. Factors such as solubility, stability, and molecular size can affect their absorption, distribution, metabolism, and excretion .

Result of Action

The result of a phenazine compound’s action can vary, depending on its specific targets and mode of action. For example, if a phenazine compound inhibits a critical enzyme, it can lead to cell death .

Action Environment

The action of phenazine compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, solubility, and ability to reach its targets .

Análisis Bioquímico

Biochemical Properties

8-Bromo-1-fluorophenazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in redox reactions, such as cytochrome P450 enzymes, which are crucial for its metabolic transformation . The compound’s interactions with these enzymes can lead to the formation of reactive intermediates, influencing cellular redox states and potentially causing oxidative stress.

Cellular Effects

8-Bromo-1-fluorophenazine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in mammalian heart muscle, 8-Bromo-1-fluorophenazine has been observed to exert a positive inotropic effect, which is not mimicked by cyclic AMP analogs . This suggests that the compound may modulate ion channel activity and intracellular calcium levels, thereby affecting cardiac function.

Molecular Mechanism

The molecular mechanism of 8-Bromo-1-fluorophenazine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can undergo electrophilic aromatic substitution reactions, forming sigma-bonds with benzene rings and generating positively charged intermediates . These interactions can modulate the activity of enzymes and other proteins, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-1-fluorophenazine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to 8-Bromo-1-fluorophenazine in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 8-Bromo-1-fluorophenazine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

8-Bromo-1-fluorophenazine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further interact with other biomolecules . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 8-Bromo-1-fluorophenazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at its site of action.

Subcellular Localization

The subcellular localization of 8-Bromo-1-fluorophenazine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the mitochondria, endoplasmic reticulum, or other organelles, where it can exert its effects on cellular functions . Understanding the subcellular localization of 8-Bromo-1-fluorophenazine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

8-bromo-1-fluorophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2/c13-7-4-5-9-11(6-7)16-12-8(14)2-1-3-10(12)15-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFLBGBRCUPJIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C3C=C(C=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)

![N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2582770.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2582772.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,6Ar,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2582773.png)

![2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2582778.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2582781.png)

![3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582783.png)